![molecular formula C4H9N5 B1330533 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- CAS No. 51108-33-9](/img/structure/B1330533.png)
1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-
Overview
Description
1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-, also known as C4H9N5, is a compound with a molecular weight of 127.15 g/mol . It is also known by other names such as 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine and N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine .
Synthesis Analysis
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- involves a series of reactions. The process includes the use of hydrazines and formamide under microwave irradiation in the absence of a catalyst . The reaction shows excellent functional-group tolerance .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is represented by the formula C4H9N5 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass of the compound is 127.08579531 g/mol .Chemical Reactions Analysis
The triazoles, of which 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is a member, are a group of highly explosive materials that are sensitive to heat, friction, and impact . Sensitivity varies with the type of substitution to the triazole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.15 g/mol . It has a topological polar surface area of 70.8 Ų . The compound is soluble in water .Scientific Research Applications
Antimicrobial Applications
1H-1,2,4-Triazole-3,5-diamine: derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. They are known to form non-covalent bonds with enzymes and receptors, which can disrupt the growth of various microorganisms. This compound has been utilized in the development of new antimicrobial agents that target resistant strains of bacteria and fungi, offering potential solutions to combat antibiotic resistance .
Anticancer Therapeutics
The triazole ring structure is a common feature in many anticancer drugs. The ability of triazole derivatives to interact with biological systems makes them valuable in the design of chemotherapeutic agents. Research has shown that these compounds can inhibit the proliferation of cancer cells, making them effective in the treatment of various cancers .
Agrochemical Development
In the agrochemical industry, triazole derivatives are used to create fungicides and pesticides. Their robust chemical structure allows them to withstand environmental conditions, providing long-lasting protection for crops against pests and diseases. This enhances crop yield and quality, contributing to food security .
Material Chemistry Innovations
The unique structural features of triazoles make them suitable for applications in material chemistry. They are used in the synthesis of polymers and coatings that require high thermal stability and chemical resistance. These materials find applications in aerospace, automotive, and electronics industries .
Antiviral Drug Formulation
Triazole compounds, including 1H-1,2,4-Triazole-3,5-diamine , have been incorporated into antiviral drugs. They play a crucial role in the treatment of viral infections by inhibiting viral replication. The broad-spectrum antiviral activity of these compounds makes them valuable in the pharmaceutical industry .
Analgesic and Anti-inflammatory Agents
The triazole core is also found in analgesic and anti-inflammatory drugs. These compounds can modulate the body’s pain response and reduce inflammation, providing relief for conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Properties
Research has indicated that triazole derivatives can act as anticonvulsants. They are explored for their potential to prevent seizures and are being studied as treatments for epilepsy and other seizure disorders .
Antidepressant Effects
The structural versatility of triazoles allows for the development of compounds with antidepressant effects. They can influence neurotransmitter systems in the brain, offering new avenues for the treatment of depression and other mood disorders .
Mechanism of Action
Target of Action
The primary target of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-, also known as 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine, is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, thereby affecting the replication and transcription processes within the cell .
Mode of Action
The compound interacts with its target by inhibiting the process of DNA synthesis . This inhibition results in the disruption of DNA replication and transcription, which are crucial for cell division and protein synthesis .
Biochemical Pathways
The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, the compound prevents the normal functioning of the cell, leading to a halt in cell division and protein synthesis . The downstream effects include the disruption of cell growth and proliferation, which can lead to cell death .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is soluble in water , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of DNA synthesis . This can lead to cell death, making the compound potentially useful as an antitumor agent in the treatment of various cancers .
Action Environment
The action of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- can be influenced by various environmental factors. For instance, the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, it should be stored in a dark place under an inert atmosphere . The compound’s stability, efficacy, and action could be affected by changes in these environmental conditions.
Safety and Hazards
properties
IUPAC Name |
3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHAUNGTBVFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308673 | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51108-33-9 | |
Record name | N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51108-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC207095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUH6LU8TWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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